Validated Scalability in Multi-Kilogram Kinase Inhibitor Synthesis
The 7-bromo-1,5-dihydro-4,1-benzoxazepine scaffold, of which CAS 886756-67-8 is the core, is validated for industrial-scale synthesis. In a published process development study, a protected 7-bromobenzoxazepine derivative was prepared in over 15 kg quantity with an overall yield of 58%, and subsequently elaborated to an mTOR kinase inhibitor in 7.6 kg quantity with 99.7% HPLC purity [1]. This scale-up validation is absent for many unsubstituted or alternative halogen-substituted benzoxazepinone building blocks.
| Evidence Dimension | Scaled-up synthesis quantity and yield of the 7-bromo-benzoxazepine core |
|---|---|
| Target Compound Data | Over 15 kg prepared; 58% overall yield for the protected 7-bromo intermediate [1] |
| Comparator Or Baseline | Typical research-scale building blocks (e.g., 7-H, 7-Cl, 7-F analogs): no published multi-kg scale-up data found. |
| Quantified Difference | Demonstrated multi-kg scale-up vs. no comparable published data for direct analogs |
| Conditions | Multi-step synthesis of an mTOR kinase inhibitor; final API obtained at 7.6 kg scale with 99.7% purity [1] |
Why This Matters
For procurement decisions in drug development, demonstrated scalability to >15 kg significantly de-risks supply chain and process chemistry efforts compared to unscaled analogs.
- [1] Naganathan, S., Andersen, D. L., Andersen, N. G., Lau, S., Lohse, A., & Sørensen, M. D. (2015). Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development, 19(7), 890–900. View Source
